Cas no 935-30-8 (Azonan-2-one)

Caprolactam is a chemical substance with the chemical formula of c8h15no and molecular weight of 141.2108.
Azonan-2-one structure
Azonan-2-one structure
Azonan-2-one
935-30-8
C8H15NO
141.210802316666
MFCD00003273
83226
13632

Azonan-2-one Properties

Names and Identifiers

    • 2-Azacyclononanone
    • 8-octanelactam
    • Capryloctam
    • Caprylolactam
    • omega-Octalactam
    • 8-Octanolactam
    • azonan-2-one
    • &omega
    • ω-Caprylolactam
    • ω-Octanolactam
    • 2-perhydroazoninone
    • 8-aminooctanoic acid lactam
    • azacyclononan-2-one
    • Capryllactam
    • 2H-AZONIN-2-ONE, OCTAHYDRO-
    • Cyclooctanone lactam
    • Octamethylenimine, 2-oxo-
    • Octahydro-2H-azonin-2-one
    • 1H-Azonin-2(3H)-one, hexahydro-
    • Octanoic acid, 8-amino-, lactam
    • .eta.-Capryllactam
    • .omega.-Caprylolactam
    • 1-Azacyclononan-2-one
    • YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • azaperhydroonin-2-one
    • 8-Oct
    • Octahydro-2H-azonin-2-one (ACI)
    • 1-Aza-2-cyclononanone
    • 2-Oxooctamethyleneimine
    • NSC 59017
    • η-Capryllactam
    • ω-Octalactam
    • DTXSID60239450
    • Z1203730756
    • InChI=1/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10
    • AI3-52527
    • 8-Octanolactam;Caprylolactam
    • SY048836
    • D74918
    • SCHEMBL18745901
    • omega-Caprylolactam
    • omega-Octanolactam
    • CHEMBL137132
    • BRN 0109775
    • octanolactam
    • 2-Azonanone #
    • EINECS 213-300-3
    • CO18000000
    • AKOS006221227
    • cis-Octahydro-2-azoninone
    • Octanoic acid, lactam
    • ALBB-030254
    • NSC59017
    • AS-57037
    • NS00039571
    • OCTANOIC ACID,8-AMINO,LACTAM
    • 935-30-8
    • EN300-246709
    • O-Octalactam
    • CS-0090258
    • O0162
    • .omega.-Octalactam
    • NIOSH/CO1800000
    • 2-Azacyclononanone, 98%
    • NSC-59017
    • SCHEMBL222312
    • 5-21-06-00516 (Beilstein Handbook Reference)
    • 2-azacyclo-nonanone
    • 2-Azoninone, octahydro-, (Z)-
    • Q63396131
    • MFCD00003273
    • Aza-2-cyclononanone
    • +Expand
    • MFCD00003273
    • YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • 1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
    • O=C1CCCCCCCN1
    • 0109775

Computed Properties

  • 141.11500
  • 1
  • 1
  • 0
  • 141.115364
  • 10
  • 112
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 3
  • 0
  • 29.1

Experimental Properties

  • 1.78560
  • 29.10000
  • 1.4811 (estimate)
  • 151°C/8mmHg(lit.)
  • 75.0 to 78.0 deg-C
  • 0.0±1.2 mmHg at 25°C
  • 150.9±11.9 °C
  • Soluble in methanol (almost transparency).
  • Not determined
  • Not determined
  • 0.9938 (rough estimate)

Azonan-2-one Security Information

Azonan-2-one Customs Data

  • 29337900

Azonan-2-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003H15-1g
2-AZACYCLONONANONE
935-30-8 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AB61241-1g
2-Azacyclononanone
935-30-8 95%
1g
$18.00 2024-07-18
Aaron
AR003H9H-250mg
2-AZACYCLONONANONE
935-30-8 97%
250mg
$5.00 2024-07-18
abcr
AB114566-5 g
Caprylolactam, 98%; .
935-30-8 98%
5 g
€53.30 2023-07-20
Ambeed
A180098-1g
2-Azacyclononanone
935-30-8 98%
1g
$9.0
Enamine
EN300-246709-0.05g
azonan-2-one
935-30-8 95%
0.05g
$19.0 2024-06-19
eNovation Chemicals LLC
D514685-250g
8-Octanolactam
935-30-8 98%
250g
$1790 2022-09-06
TRC
B407548-100mg
Azonan-2-one
935-30-8
100mg
$ 58.00 2023-04-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18621-5g
8-Octanolactam, 98%
935-30-8 98%
5g
¥1219.00 2023-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-25g
Azonan-2-one
935-30-8 >98.0%(GC)
25g
¥1766.90 2023-09-01

Azonan-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Aluminum chloride
Reference
A facile Beckmann rearrangement of oximes with AlCl3 in the solid state
Ghiaci, M.; Imanzadeh, G. Hassan, Synthetic Communications, 1998, 28(12), 2275-2280

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  0.5 h, 100 °C
Reference
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cobalt(II) perchlorate ,  Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, 80 °C
Reference
The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions
Komeda, Masahiro; Ozaki, Ayana; Hayashi, Keita; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(2), 57-62

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
Reference
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; Morgan, Timothy D. R.; Ang, Hwee Ting; Hall, Dennis G., Journal of the American Chemical Society, 2018, 140(15), 5264-5271

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: Cyclooctane ;  0.5 h, 113 °C
Reference
Preparation of amides from ketoximes
, Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux; reflux → rt
Reference
Intramolecular Staudinger ligation: A powerful ring-closure method to form medium-sized lactams
David, Olivier; Messter, Wim J. N.; Bieraeugel, Hans; Schoemaker, Hans E.; Hiemstra, Henk; et al, Angewandte Chemie, 2003, 42(36), 4373-4375

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  20 min, 25 °C; 30 min, 50 °C
Reference
Synthesis of heparin delivery agent N-(salicyloyl)-8-aminocaprylic acid
Ding, Ya; Zhang, Can, Zhongguo Yaoke Daxue Xuebao, 2003, 34(6), 496-499

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Ferric hydrogen sulfate ;  25 min, 50 °C
Reference
Ferric hydrogen sulfate catalyzed Schmidt reaction of ketones to amides under solvent-free conditions
Eshghi, Hossein, Journal of the Chinese Chemical Society (Taipei, 2006, 53(4), 987-990

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Silica ,  Sulfuric acid ;  30 min, 60 °C
Reference
Silica sulfuric acid as a reusable catalyst for the conversion of ketones into amides by a Schmidt reaction under solvent-free conditions
Eshghi, Hossein; Hassankhani, Asadollah; Mosaddegh, Elaheh, Journal of Chemical Research, 2006, (4), 218-219

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Ethyl acetate ;  30 min, 50 °C
1.2 Reagents: Sulfuric acid ;  50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactams
Szczesniak, Piotr; Furman, Bartlomiej, Reaction Chemistry & Engineering, 2023, 8(8), 1923-1929

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Titanium (montmorillonite complexes) Solvents: Benzonitrile ;  18 h, 110 °C
Reference
Titanium cation-exchanged montmorillonite as an active heterogeneous catalyst for the Beckmann rearrangement under mild reaction conditions
Mitsudome, Takato; Matsuno, Tsuyoshi; Sueoka, Shoichiro; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Tetrahedron Letters, 2012, 53(39), 5211-5214

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; Meybodi, F. A.; Rezai, N.; Salehi, P., Synthetic Communications, 2001, 31(13), 2047-2050

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium bisulfate ;  3 min, 44 - 46 °C
Reference
Organic synthesis in solid media. Alumina supported sodium hydrogen sulfate as an effective and reusable catalyst for 'one-pot' synthesis of amides from ketones in dry media under microwave irradiation
Gopalakrishnan, M.; Sureshkumar, P.; Kanagarajan, V.; Thanusu, J., Letters in Organic Chemistry, 2005, 2(5), 444-446

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodine
Reference
Reactions of 1-halo-1-nitroso- and 1-halo-1-nitrocycloalkanes with triphenylphosphine. A new synthesis of lactams
Sakai, Ikuo; Kawabe, Norio; Ohno, Masaji, Bulletin of the Chemical Society of Japan, 1979, 52(11), 3381-3

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylgallium ;  3 - 5 °C
Reference
Triethylgallium
Findley, Thomas J. K.; Vogel, Johannes C.; Procter, David J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-3

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  16 h, reflux
Reference
A novel synthetic route of fused tricyclic framework quinoline derivatives from readily available aliphatic amino carboxylic acid substrates
Mohammed, Shireen, Oriental Journal of Chemistry, 2019, 35(2), 611-617

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Formic acid ;  16 h, rt → 110 °C
Reference
Synthesis of cyclic peptide mimetics by the successive ring expansion of lactams
Stephens, Thomas C.; Lodi, Mahendar; Steer, Andrew M.; Lin, Yun; Gill, Matthew T.; et al, Chemistry - A European Journal, 2017, 23(54), 13314-13318

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Low environmental load process for the Beckmann rearrangement of cycloalkanone oximes by Bronsted acid catalyst with cobalt salts
Yamamoto, Hidetoshi; Komeda, Masahiro; Ozaki, Ayana; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(3), 147-152

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Formic acid
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of ω-(salicyloylamino)alkanoic acids
, World Intellectual Property Organization, , ,

Azonan-2-one Raw materials

Azonan-2-one Preparation Products

Azonan-2-one Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:935-30-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:935-30-8)
TANG SI LEI
15026964105
2881489226@qq.com

Azonan-2-one Related Literature

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Amadis Chemical Company Limited
(CAS:935-30-8)Azonan-2-one
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99%/99%
25g/100g
197.0/778.0